molecular formula C8H12Cl2O2 B14383071 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane CAS No. 89995-58-4

5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane

Cat. No.: B14383071
CAS No.: 89995-58-4
M. Wt: 211.08 g/mol
InChI Key: DFVKRHCFFLDTLN-UHFFFAOYSA-N
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Description

5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with a dichloroethylidene group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane typically involves the reaction of 2,4,4-trimethyl-1,3-dioxolane with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The dichloroethylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethylene: An isomeric compound with similar chemical properties but different structural arrangement.

    1,2-Dichloroethane: A related compound used as a solvent and intermediate in chemical synthesis.

    2,4,4-Trimethyl-1,3-dioxolane: The parent compound of 5-(1,2-Dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane, lacking the dichloroethylidene group.

Uniqueness

This compound is unique due to the presence of both the dichloroethylidene group and the dioxolane ring, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89995-58-4

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

5-(1,2-dichloroethylidene)-2,4,4-trimethyl-1,3-dioxolane

InChI

InChI=1S/C8H12Cl2O2/c1-5-11-7(6(10)4-9)8(2,3)12-5/h5H,4H2,1-3H3

InChI Key

DFVKRHCFFLDTLN-UHFFFAOYSA-N

Canonical SMILES

CC1OC(=C(CCl)Cl)C(O1)(C)C

Origin of Product

United States

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